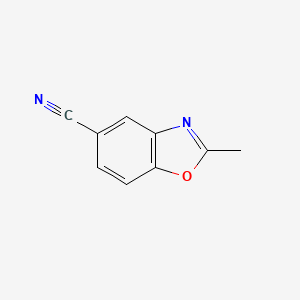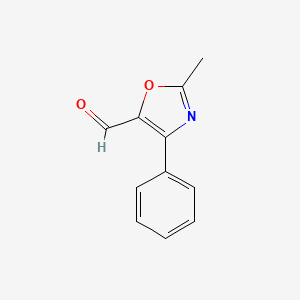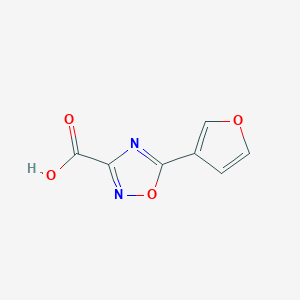
6-Oxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxylic acid
Übersicht
Beschreibung
6-Oxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxylic acid (6-Oxo-1-PPE-DPCA) is a cyclic carboxylic acid that is widely studied in the scientific community due to its potential applications in the synthesis of pharmaceuticals, as well as its potential as a therapeutic agent. In
Wissenschaftliche Forschungsanwendungen
6-Oxo-1-PPE-DPCA has been studied extensively by scientists and researchers due to its potential applications in the synthesis of pharmaceuticals. Specifically, 6-Oxo-1-PPE-DPCA has been found to be a useful intermediate in the synthesis of various drugs, including anticonvulsants, antipsychotics, and antidepressants. Additionally, 6-Oxo-1-PPE-DPCA has been studied for its potential as a therapeutic agent, as it has been found to possess anti-inflammatory, analgesic, and anti-oxidant properties.
Wirkmechanismus
The exact mechanism of action of 6-Oxo-1-PPE-DPCA is not yet fully understood. However, it is believed that 6-Oxo-1-PPE-DPCA may act as an agonist at certain receptors in the body, such as the 5-HT2A and 5-HT2C receptors. Additionally, 6-Oxo-1-PPE-DPCA may also act as an inhibitor at certain enzymes, such as the monoamine oxidase (MAO) enzyme.
Biochemische Und Physiologische Effekte
6-Oxo-1-PPE-DPCA has been found to have a number of biochemical and physiological effects on the body. Specifically, 6-Oxo-1-PPE-DPCA has been found to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 6-Oxo-1-PPE-DPCA has been found to possess analgesic and anti-oxidant properties, as well as to possess neuroprotective effects against various neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-Oxo-1-PPE-DPCA in laboratory experiments has a number of advantages and limitations. On the one hand, 6-Oxo-1-PPE-DPCA is relatively easy to synthesize and is relatively stable in a variety of laboratory conditions. Additionally, 6-Oxo-1-PPE-DPCA has been found to possess a number of potential therapeutic properties, which makes it a useful tool for studying the effects of drugs and other compounds on the body. On the other hand, 6-Oxo-1-PPE-DPCA is relatively expensive to synthesize and is not as widely available as other compounds. Additionally, 6-Oxo-1-PPE-DPCA is not suitable for use in human clinical trials due to its potential side effects.
Zukünftige Richtungen
Given the potential applications of 6-Oxo-1-PPE-DPCA, there is a great deal of potential for future research in this field. Potential future directions include the development of new synthesis methods for 6-Oxo-1-PPE-DPCA, the exploration of new therapeutic applications of 6-Oxo-1-PPE-DPCA, and the study of its effects on other diseases and conditions. Additionally, further research into the mechanism of action of 6-Oxo-1-PPE-DPCA could lead to the development of more effective drugs and treatments. Finally, further research into the biochemical and physiological effects of 6-Oxo-1-PPE-DPCA could lead to a better understanding of the compound and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
6-oxo-1-(2-oxo-2-piperidin-1-ylethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-11-5-4-10(13(18)19)8-15(11)9-12(17)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMDHYRPIUPRFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1,6-dihydropyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1386481.png)
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1386482.png)





![[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1386491.png)


![(3S)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1386496.png)


